molecular formula C14H20O2 B14849489 3-(Cyclohexylmethyl)-5-methoxyphenol

3-(Cyclohexylmethyl)-5-methoxyphenol

Cat. No.: B14849489
M. Wt: 220.31 g/mol
InChI Key: ASWLCXZMMSESSG-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-5-methoxyphenol is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-5-methoxyphenol typically involves the alkylation of 5-methoxyphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and advanced purification techniques further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-5-methoxycyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl-5-methoxycyclohexanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(Cyclohexylmethyl)-5-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-5-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylmethyl)-4-methoxyphenol
  • 3-(Cyclohexylmethyl)-5-ethoxyphenol
  • 3-(Cyclohexylmethyl)-5-hydroxyphenol

Uniqueness

3-(Cyclohexylmethyl)-5-methoxyphenol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(cyclohexylmethyl)-5-methoxyphenol

InChI

InChI=1S/C14H20O2/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3

InChI Key

ASWLCXZMMSESSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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